molecular formula C11H11BrO2 B123132 Methyl 3-(4-bromomethyl)cinnamate CAS No. 946-99-6

Methyl 3-(4-bromomethyl)cinnamate

Cat. No.: B123132
CAS No.: 946-99-6
M. Wt: 255.11 g/mol
InChI Key: ZSRCGGBALFGALF-VOTSOKGWSA-N
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Description

Methyl 3-(4-bromomethyl)cinnamate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of cinnamic acid, characterized by the presence of a bromomethyl group attached to the aromatic ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-bromomethyl)cinnamate can be synthesized from 4-methylcinnamic acid. The process involves bromination of the methyl group on the aromatic ring, followed by esterification to form the final product. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous-flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-bromomethyl)cinnamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted cinnamates, cinnamic acids, and alcohol derivatives .

Scientific Research Applications

Methyl 3-(4-bromomethyl)cinnamate has several applications in scientific research:

Comparison with Similar Compounds

    Methyl cinnamate: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    Ethyl 4-bromomethylcinnamate: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.

    Methyl 4-bromocinnamate: Bromine is directly attached to the aromatic ring, altering its chemical behavior.

Uniqueness: Methyl 3-(4-bromomethyl)cinnamate is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .

Properties

IUPAC Name

methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRCGGBALFGALF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-99-6, 88738-86-7
Record name 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl (E)-4-(Bromomethyl)cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 3-(4-bromomethyl)cinnamate in the synthesis of Ozagrel methyl ester?

A1: this compound serves as a crucial intermediate in the synthesis of Ozagrel methyl ester []. According to the research, it is reacted with imidazole to yield the desired Ozagrel methyl ester. This two-step process, starting from methyl 4-methylcinnamate, offers a potentially advantageous route for Ozagrel methyl ester production.

Q2: Are there alternative synthetic routes to Ozagrel methyl ester that do not involve this compound?

A2: While the provided abstract focuses specifically on a synthetic method utilizing this compound [], it does not delve into alternative synthetic routes for Ozagrel methyl ester. Further research in chemical literature would be needed to explore other potential synthesis pathways.

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